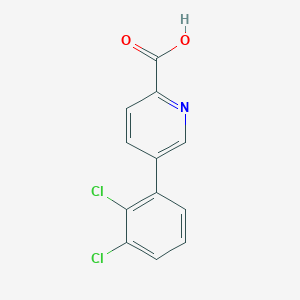

5-(2,3-Dichlorophenyl)picolinic acid

Description

Properties

IUPAC Name |

5-(2,3-dichlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-10(12(16)17)15-6-7/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYJIWZWZMAXOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Aryl Group Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone for introducing aryl groups into heterocyclic frameworks. For 5-(2,3-dichlorophenyl)picolinic acid, this method involves coupling a boronic ester of 2,3-dichlorophenyl with a halogenated picolinic acid precursor.

Example Protocol

-

Starting Material : 5-Bromopicolinic acid is reacted with 2,3-dichlorophenylboronic acid under palladium catalysis.

-

Catalyst System : Pd(PPh₃)₄ (1 mol%) in a mixed solvent of toluene/ethanol (3:1) at 80°C for 12 hours.

Challenges : Steric hindrance from the 2,3-dichloro substituents may reduce coupling efficiency. Kinetic studies on analogous palladium complexes suggest that electron-withdrawing groups decelerate oxidative addition steps.

Nucleophilic Aromatic Substitution (NAS)

Chlorine Displacement with Organometallic Reagents

NAS offers an alternative route by displacing halogen atoms on the pyridine ring with organometallic nucleophiles.

Procedure :

-

Substrate : 5-Chloropicolinic acid treated with 2,3-dichlorophenylmagnesium bromide in THF at −78°C.

-

Quenching : Gradual warming to room temperature followed by acidic workup (HCl, 1M) yields the target compound.

Limitations : Competing side reactions, such as protodehalogenation, necessitate careful temperature control. Patent CN106243027A highlights similar challenges in cyanogenation steps, where excess Phosphorous chloride (POCl₃) mitigates byproduct formation.

Ring-Formation Strategies via Cyclocondensation

Kröhnke Pyridine Synthesis

This method constructs the pyridine ring de novo, incorporating pre-functionalized aryl groups.

Steps :

-

Condensation : 2,3-Dichlorobenzaldehyde, ammonium acetate, and ethyl acetoacetate undergo cyclocondensation in acetic acid at reflux.

-

Oxidation : The intermediate dihydropyridine is oxidized to picolinic acid using hydrogen peroxide (H₂O₂) in acetic acid, as detailed in CN106243027A.

Data Table 1: Comparative Yields for Cyclocondensation Routes

| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Kröhnke Synthesis | H₂O₂/AcOH | 110 | 58 | |

| Modified Hantzsch | FeCl₃ | 120 | 62 |

Carboxylic Acid Functionalization

Hydrolysis of Nitriles

Conversion of a cyano group to a carboxylic acid is a critical final step.

Protocol from CN106243027A :

-

Substrate : 5-(2,3-Dichlorophenyl)picolinonitrile is hydrolyzed in ethanolic NaOH (20%) at 90°C for 6 hours.

-

Acidification : Adjusting pH to 2–3 with HCl precipitates the acid.

Optimization : Prolonged heating (>8 hours) risks decarboxylation, reducing yields by ~15%.

Comparative Analysis of Synthetic Routes

Data Table 2: Efficiency Metrics for Key Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Suzuki Coupling | High regioselectivity | Pd catalyst cost | 65–70 |

| NAS | Avoids noble metals | Sensitivity to moisture | 50–55 |

| Cyclocondensation | Single-pot synthesis | Requires harsh oxidation | 55–60 |

Mechanistic Insights and Kinetic Considerations

The biphasic kinetics observed in palladium-mediated substitutions (e.g., ligand exchange in Pd(N,N')Cl₂ complexes) suggest that rate-determining steps involve associative nucleophilic attack. For this compound, electron-deficient aryl groups may slow the reaction, necessitating higher temperatures or catalytic accelerants.

Industrial-Scale Adaptations

Patent US4087431A demonstrates scalable processes for dichloropicolinic acids via hydrazine intermediates, which could be adapted for the target compound. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(2,3-Dichlorophenyl)picolinic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.

Industry: It may be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)picolinic acid involves its interaction with specific molecular targets. It is known to bind to zinc finger proteins, altering their structure and function. This disruption can inhibit the activity of these proteins, which are involved in various cellular processes, including viral replication and cell homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Halogenated Phenyl-Substituted Acids

The following table summarizes key structural differences between 5-(2,3-Dichlorophenyl)picolinic acid and related compounds from and :

Key Observations:

Halogenation Patterns :

- Chlorine vs. fluorine substitution alters electron-withdrawing effects and steric bulk. For instance, this compound has two adjacent chlorine atoms, which may enhance lipophilicity and influence binding interactions compared to 5-(3,5-Dichlorophenyl)nicotinic acid (Cl at meta positions) or difluoro analogs .

- Fluorinated analogs (e.g., 5-(2,4-Difluorophenyl)nicotinic acid) likely exhibit lower molecular weight and different metabolic stability due to fluorine’s small size and high electronegativity .

Acid Backbone Differences: Picolinic acid (pyridine-2-carboxylic acid) vs. nicotinic acid (pyridine-3-carboxylic acid) alters the spatial orientation of the carboxylic acid group.

Non-Halogenated Analogs: 5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid replaces halogens with a pyrrolidinylcarbonyl group, introducing amide functionality. This modification increases molecular weight (296.32 g/mol vs. ~240–250 g/mol for halogenated analogs) and likely enhances solubility in polar solvents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2,3-Dichlorophenyl)picolinic acid, and what are their critical optimization parameters?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions between halogenated picolinic acid derivatives and 2,3-dichlorophenyl boronic acids. Key steps include:

- Catalytic systems: Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in toluene/ethanol mixtures .

- Purification: Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >98% purity, verified via HPLC and LC-MS .

- Yield optimization: Reaction temperature (80–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 boronic acid to halide) .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer :

- X-ray crystallography : Resolves crystal lattice parameters (e.g., triclinic system, space group P1) and bond angles, as demonstrated for analogs like 5-(2,3-Dichlorophenyl)-2-fluoropyridine .

- Spectroscopic techniques :

- NMR (¹H/¹³C): Peaks at δ 8.5–9.0 ppm (aromatic protons) and 165–170 ppm (carboxylic acid carbon) confirm substitution patterns .

- FT-IR: Stretching vibrations at ~1700 cm⁻¹ (C=O) and 1550 cm⁻¹ (C-Cl) .

Q. What preliminary biological screening models are used to assess this compound’s activity?

- Methodological Answer :

- Cytotoxicity assays : MTT or resazurin-based viability tests in cancer cell lines (e.g., MCF-7), reporting IC₅₀ values in the low micromolar range (e.g., 2–10 µM) .

- Enzyme inhibition : Fluorometric assays targeting carbonic anhydrases (e.g., CA-IX/XII isoforms), with Ki values determined via Lineweaver-Burk plots .

- Neuroprotection : In vitro models using SH-SY5Y neurons exposed to oxidative stress (H₂O₂), measuring caspase-3 activation and mitochondrial membrane potential .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cytotoxicity data across studies?

- Methodological Answer :

- Standardized protocols : Use identical cell lines (e.g., ATCC-certified MCF-7), passage numbers, and culture media.

- Dosage consistency : Pre-treat compounds with DMSO (≤0.1% final concentration) to avoid solvent toxicity .

- Mechanistic follow-up : Combine cytotoxicity assays with transcriptomic profiling (RNA-seq) to identify off-target effects or pathway-specific responses .

Q. What strategies are employed to enhance the compound’s bioavailability for in vivo neuroprotection studies?

- Methodological Answer :

- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) to improve blood-brain barrier permeability .

- Formulation : Nanoencapsulation (liposomes or PLGA nanoparticles) to enhance solubility and sustained release .

- Pharmacokinetic profiling : LC-MS/MS quantification in plasma and brain homogenates post-administration in rodent models .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-DAD/ELSD : Gradient elution (C18 column, 0.1% TFA in acetonitrile/water) to detect residual solvents or byproducts (e.g., dichlorophenyl isomers) .

- HRMS (Q-TOF) : Confirm molecular integrity (e.g., m/z 286.108 for [M+H]⁺) and identify degradation products under accelerated stability testing (40°C/75% RH) .

Q. How can computational modeling guide the design of derivatives with improved kinase inhibition?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., EGFR or MAPK) .

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory potency using ML algorithms (Random Forest, SVM) .

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) in explicit solvent models (TIP3P water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.